5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8BrCl3O2 . It has a molecular weight of 394.48 . This compound is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8BrCl3O2/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(16)6-12(8)17/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 394.48 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Synthesis and Characterization
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride serves as a crucial intermediate in the synthesis of various compounds. For instance, it has been utilized in the preparation of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a compound with potential as a β-amyloid aggregation inhibitor. This synthesis involves multiple steps, including the acylation of benzofuran derivatives, highlighting the compound's role in complex organic syntheses aimed at producing pharmacologically relevant molecules (Choi et al., 2003).
Chemical Reactions and Intermediates
The compound is also a key player in reactions involving bromination and acylation, acting as a pivotal intermediate in the creation of novel compounds. For example, it has been involved in the synthesis of non-peptide small molecular antagonists, showcasing its versatility in facilitating the development of new chemical entities with potential therapeutic applications (Bi, 2015).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of this compound have been synthesized for the study of their structural and magnetic properties. Complexes with Schiff base ligands derived from 2-hydroxybenzophenones, where phenols react with benzoyl chloride, have been developed to explore their high spin state behavior and potential applications in magnetic materials (Pogány et al., 2017).
Advanced Organic Synthesis
Further, the compound has been instrumental in advanced organic synthesis, participating in complex reactions to produce biologically active molecules. For instance, its derivatives have been used in the synthesis of biheterocycles containing a 1,4-benzodioxane fragment, contributing to the development of new compounds with potential pharmacological activities (Avakyan et al., 2014).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The presence of the benzoyl chloride group allows it to form stable adducts with amino acids, thereby modifying the activity of enzymes. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its interaction with proteins can lead to conformational changes, affecting protein function and stability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream effects. For example, it may inhibit or activate specific kinases, thereby affecting phosphorylation events critical for cell signaling. Furthermore, this compound can impact gene expression by modifying transcription factors or histones, leading to changes in gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through covalent interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or chromatin-modifying enzymes. These interactions can lead to alterations in chromatin structure, affecting the accessibility of DNA to transcription machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s impact becomes pronounced beyond a certain dosage. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular processes. The subcellular localization of this compound is a key determinant of its biological activity .
Properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBWFQFTABESPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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